
17-trifluoromethylphenyl-13,14-dihydro trinor Prostaglandin F1alpha
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
17-trifluoromethylphenyl-13,14-dihydro trinor Prostaglandin F1alpha is a synthetic analog of prostaglandin F2alpha. It is characterized by the presence of a trifluoromethylphenyl group and a hydrogenated 13,14-double bond, which distinguishes it from other prostaglandin analogs. This compound is primarily used as an ocular hypotensive agent, meaning it helps reduce intraocular pressure, making it valuable in the treatment of glaucoma .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 17-trifluoromethylphenyl-13,14-dihydro trinor Prostaglandin F1alpha involves several key steps:
Starting Materials: The synthesis begins with the preparation of the trifluoromethylphenyl precursor.
Hydrogenation: The 13,14-double bond in the prostaglandin structure is hydrogenated to form the dihydro derivative.
Coupling Reaction: The trifluoromethylphenyl group is then coupled to the prostaglandin backbone through a series of reactions involving esterification and reduction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used to ensure a high yield.
Purification: The product is purified using techniques such as chromatography to achieve the desired purity level (≥98%).
Quality Control: Rigorous quality control measures are implemented to ensure consistency and safety of the final product.
化学反応の分析
Types of Reactions
17-trifluoromethylphenyl-13,14-dihydro trinor Prostaglandin F1alpha undergoes several types of chemical reactions:
Oxidation: The hydroxyl groups in the compound can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives with different pharmacological properties.
Substitution: The trifluoromethylphenyl group can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with unique pharmacological properties .
科学的研究の応用
17-trifluoromethylphenyl-13,14-dihydro trinor Prostaglandin F1alpha has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of prostaglandin analogs and their chemical properties.
Biology: The compound is used to study the biological effects of prostaglandins on cellular processes.
Medicine: It is primarily used in the treatment of glaucoma due to its ocular hypotensive properties.
Industry: The compound is used in the development of new pharmaceuticals targeting prostaglandin receptors.
作用機序
The mechanism of action of 17-trifluoromethylphenyl-13,14-dihydro trinor Prostaglandin F1alpha involves its interaction with prostaglandin receptors in the eye. The compound binds to the FP receptor, leading to increased outflow of aqueous humor and a subsequent reduction in intraocular pressure. This mechanism is similar to that of other prostaglandin analogs used in glaucoma treatment .
類似化合物との比較
Similar Compounds
Travoprost: Another prostaglandin analog with a trifluoromethylphenoxy group.
Latanoprost: A widely used prostaglandin analog for glaucoma treatment.
Bimatoprost: A synthetic prostamide analog with similar ocular hypotensive effects.
Uniqueness
17-trifluoromethylphenyl-13,14-dihydro trinor Prostaglandin F1alpha is unique due to its hydrogenated 13,14-double bond, which reduces local irritant side effects while retaining good potency. This makes it a valuable alternative to other prostaglandin analogs with higher incidences of side effects .
特性
IUPAC Name |
7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-[3-(trifluoromethyl)phenyl]pentyl]cyclopentyl]heptanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H35F3O5/c25-24(26,27)17-7-5-6-16(14-17)10-11-18(28)12-13-20-19(21(29)15-22(20)30)8-3-1-2-4-9-23(31)32/h5-7,14,18-22,28-30H,1-4,8-13,15H2,(H,31,32)/t18-,19+,20+,21-,22+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSVAWVBHUBDAPY-AHJNKEMKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C1O)CCC(CCC2=CC(=CC=C2)C(F)(F)F)O)CCCCCCC(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@H]([C@@H]1O)CC[C@H](CCC2=CC(=CC=C2)C(F)(F)F)O)CCCCCCC(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35F3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
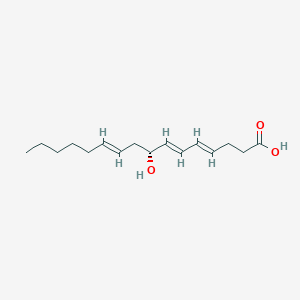
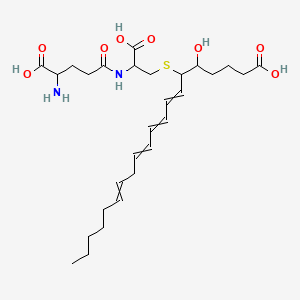
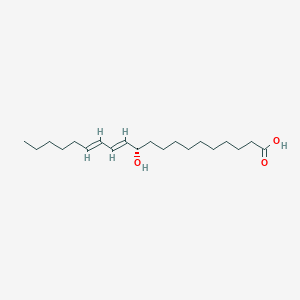
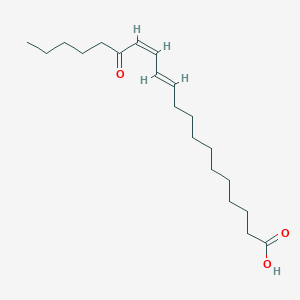

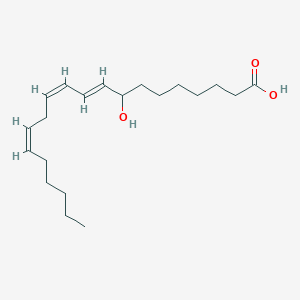
![(5Z)-5-[(3aS,4S,5R,6aS)-5-hydroxy-4-[2-(1-hydroxycyclohexyl)ethynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid](/img/structure/B10767782.png)

![4-(Benzylamino)-3-hydroxy-2,2-dimethyl-3,4-dihydrobenzo[g]chromene-5,10-dione](/img/structure/B10767794.png)


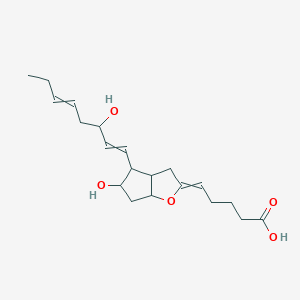
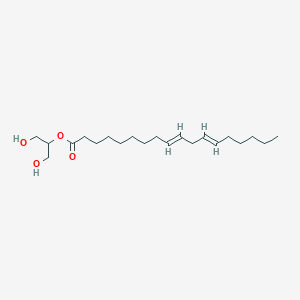
![(5S,6R,7E,9E,11Z,14Z)-6-[(2S)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-2-carboxyethyl]sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid](/img/structure/B10767852.png)
